Product packaging for lithium(1+) 3-ethoxyoxetane-3-carboxylate(Cat. No.:CAS No. 2694728-47-5)

lithium(1+) 3-ethoxyoxetane-3-carboxylate

Cat. No.: B6199519
CAS No.: 2694728-47-5
M. Wt: 152.1 g/mol
InChI Key: QBYBAQSGJGQEJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Four-Membered Heterocyclic Ethers (Oxetanes) in Modern Organic Synthesis

Four-membered heterocycles, particularly those containing an oxygen atom like oxetanes, represent a unique and valuable class of compounds in organic chemistry. numberanalytics.com Their synthesis can be challenging due to the inherent ring strain of the four-membered system. numberanalytics.comacs.org However, this strain also imparts distinct reactivity that can be harnessed in synthetic applications. acs.org

In recent years, oxetanes have gained considerable prominence, especially in the field of medicinal chemistry. beilstein-journals.orgmagtech.com.cn They are frequently employed as isosteric replacements for common functional groups such as gem-dimethyl or carbonyl groups. beilstein-journals.org The introduction of an oxetane (B1205548) motif into a molecular scaffold can lead to profound and beneficial changes in the parent molecule's physicochemical properties. These changes often include enhanced aqueous solubility, lower lipophilicity, and improved metabolic stability, which are critical parameters in drug design. acs.orgmagtech.com.cn Furthermore, the rigid structure of the oxetane ring can influence the conformational preference of a molecule, which is crucial for its interaction with biological targets. acs.org The growing demand for novel 3-substituted oxetanes has spurred the development of diverse synthetic methodologies to access these valuable building blocks. beilstein-journals.orgmagtech.com.cnorganic-chemistry.org

Property Impact of Oxetane Incorporation
Aqueous Solubility Can increase significantly. magtech.com.cn
Lipophilicity Generally leads to a decrease. acs.org
Metabolic Stability Often enhanced compared to other groups. acs.orgbeilstein-journals.org
Conformational Preference Imparts structural rigidity. acs.org
Hydrogen Bonding Acts as a hydrogen bond acceptor. acs.org

Significance of Organolithium Species as Reagents and Intermediates in Synthetic Methodologies

Organolithium reagents are a cornerstone of modern organic synthesis, valued for their exceptional reactivity and versatility. wikipedia.orgnumberanalytics.com These compounds contain a highly polarized carbon-lithium (C-Li) bond, which imparts significant carbanionic character to the carbon atom. wikipedia.orgmt.comnumberanalytics.com This electronic structure makes organolithium species powerful nucleophiles and exceptionally strong bases, capable of deprotonating even weakly acidic hydrocarbons. wikipedia.orgmt.com

Their high reactivity makes them indispensable for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures. numberanalytics.commt.com They readily participate in nucleophilic addition reactions, particularly with carbonyl compounds, to form alcohols. wikipedia.org Moreover, organolithium reagents are pivotal in metal-halogen exchange reactions and deprotonation (metalation) reactions, which are used to generate other reactive intermediates. mt.comlibretexts.org In industrial applications, they serve as initiators for anionic polymerization to produce elastomers. wikipedia.org The reactivity and stability of organolithium reagents are often influenced by factors such as the solvent, temperature, and their tendency to form aggregates (e.g., dimers, tetramers) in solution. numberanalytics.commt.com

Characteristic Description
Bonding Highly polar carbon-lithium (C-Li) bond. wikipedia.orgmt.com
Reactivity Strong bases and potent nucleophiles. wikipedia.orgmt.com
Primary Use Formation of carbon-carbon bonds and deprotonation. numberanalytics.commt.com
Applications Synthesis of complex molecules, pharmaceuticals, and polymers. wikipedia.orgnumberanalytics.com
Structure in Solution Often exist as aggregates (oligomers). mt.com

Rationale for Investigating Lithium(1+) 3-ethoxyoxetane-3-carboxylate: Bridging Oxetane and Organolithium Chemical Frontiers

The scientific rationale for investigating this compound stems from its unique hybrid structure, which combines the desirable features of a 3-substituted oxetane with the latent reactivity of a lithium carboxylate. This positions the compound as a potentially valuable synthetic intermediate for accessing a range of novel and otherwise difficult-to-prepare oxetane derivatives.

Lithium carboxylates can serve as precursors in decarboxylative reactions, where the carboxylate group is extruded as carbon dioxide to generate a reactive carbanionic intermediate. This strategy offers a powerful method for C-C and C-heteroatom bond formation. The investigation of this compound is thus driven by the hypothesis that it can act as a progenitor to a 3-ethoxy-3-oxetanyl anion or a related reactive species upon decarboxylation. Such an intermediate could then be trapped with various electrophiles (e.g., fluorinating agents, aryl halides), providing a direct and modular route to diverse 3,3-disubstituted oxetanes. This approach represents a novel synthetic disconnection for functionalizing the C3 position of the oxetane ring.

Overview of Research Trajectories and Academic Significance in Mechanistic and Synthetic Chemistry

The academic significance of this compound lies in its potential to unlock new synthetic pathways and provide deeper mechanistic understanding. Key research trajectories involving this compound are projected to focus on several areas:

Synthesis and Stability: Developing efficient and scalable methods for the preparation of this compound itself, likely from the corresponding 3-ethoxyoxetane-3-carboxylic acid. uni.lu Research would also involve characterizing its stability under various conditions.

Decarboxylative Functionalization: A major research thrust would be the exploration of its reactivity in decarboxylative coupling reactions. This includes investigating catalyst-free transformations as well as transition-metal-catalyzed processes to achieve reactions like fluorination, arylation, alkylation, and trifluoromethylthiolation at the C3 position of the oxetane ring. researchgate.net

Mechanistic Studies: Investigating the mechanism of the decarboxylation and subsequent functionalization steps would be crucial. This includes determining the nature of the reactive intermediate (e.g., free carbanion vs. organometallic species) and the factors that control the reaction's efficiency and selectivity.

Library Synthesis: Utilizing the compound as a common intermediate to generate a library of novel 3,3-disubstituted oxetanes for screening in medicinal chemistry and materials science. This would showcase its utility as a versatile building block.

Ultimately, research into this compound could establish a new platform for the synthesis of complex oxetane-containing molecules, contributing significantly to the fields of synthetic methodology, medicinal chemistry, and materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2694728-47-5

Molecular Formula

C6H9LiO4

Molecular Weight

152.1 g/mol

IUPAC Name

lithium;3-ethoxyoxetane-3-carboxylate

InChI

InChI=1S/C6H10O4.Li/c1-2-10-6(5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

QBYBAQSGJGQEJV-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCOC1(COC1)C(=O)[O-]

Purity

95

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for the 3-Ethoxyoxetane-3-carboxylic Acid Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures without assuming any starting materials. youtube.comyoutube.com This process is repeated until simple or commercially available structures are reached. For the 3-ethoxyoxetane-3-carboxylic acid core, the primary disconnections involve the carboxyl and ethoxy groups, as well as the formation of the oxetane (B1205548) ring itself.

The construction of the four-membered oxetane ring is a key challenge in the synthesis. Several methods have been developed for this purpose, starting from either acyclic or cyclic precursors.

One of the most common and effective methods for synthesizing oxetanes is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. researchgate.netbohrium.com This reaction is typically initiated by UV light, but recent advancements have enabled the use of visible light through photoredox catalysis, making the process safer and more scalable. researchgate.netbohrium.com

Another major approach involves the intramolecular cyclization of a 1,3-diol derivative. This Williamson ether synthesis-type reaction is a popular strategy for installing the oxetane ring. illinois.edu The stereochemistry of the resulting oxetane can be controlled by using an enantioenriched 1,3-diol precursor. illinois.edu

Ring expansion of smaller, three-membered rings, such as epoxides, provides another viable route to oxetanes. illinois.edunih.gov This transformation can be achieved using sulfur or selenium ylides, which react with the epoxide to insert a methylene (B1212753) group and form the four-membered ring. illinois.edu

The following table summarizes some of the key methodologies for oxetane ring construction:

Methodology Precursors Key Features References
Paternò-Büchi ReactionCarbonyl compound and alkene[2+2] photocycloaddition, can be initiated by UV or visible light. researchgate.netbohrium.com
Intramolecular Cyclization1,3-Diol derivativesWilliamson ether synthesis-type reaction, allows for stereocontrol. illinois.edu
Epoxide Ring ExpansionEpoxides and sulfur/selenium ylidesInserts a methylene group to form the four-membered ring. illinois.edunih.gov

Controlling the stereochemistry of the oxetane ring is crucial for many applications, particularly in medicinal chemistry. Several stereoselective approaches have been developed for both the formation and subsequent derivatization of oxetanes.

Enantioselective Paternò-Büchi reactions have been achieved using chiral catalysts, such as iridium photocatalysts, which can control the stereochemical outcome of the cycloaddition. nih.gov This allows for the direct synthesis of enantioenriched oxetanes from prochiral starting materials.

The use of enantioenriched 1,3-diols in intramolecular cyclization reactions is another powerful method for controlling the stereochemistry of the oxetane ring. illinois.edu The stereocenters in the diol precursor are directly translated into the stereocenters of the final oxetane product.

Furthermore, stereoselective derivatization of existing oxetanes can be achieved. For instance, the enantioselective ring-opening of meso-oxetanes with organolithium reagents in the presence of a chiral ligand can lead to the formation of enantioenriched functionalized oxetanes. nih.gov Additionally, stereoselective synthesis of highly substituted oxetanes can be achieved through intramolecular C–C bond-forming Michael additions. rsc.org

The table below highlights some stereoselective approaches:

Approach Description References
Enantioselective Paternò-Büchi ReactionUse of chiral photocatalysts to control stereochemistry during cycloaddition. nih.gov
Intramolecular Cyclization of Chiral DiolsTransfer of stereochemical information from an enantioenriched 1,3-diol precursor. illinois.edu
Enantioselective Ring OpeningDesymmetrization of meso-oxetanes using chiral reagents. nih.gov
Intramolecular Michael AdditionStereoselective formation of highly substituted oxetanes. rsc.org

Synthesis of Key Intermediates and Functionalization Pathways

Once the oxetane ring is constructed, the next steps involve the introduction of the ethoxy and carboxyl groups at the 3-position.

The ethoxy group can be introduced onto the oxetane scaffold through several methods. One common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the oxetane ring with an ethoxide source. For example, 3-hydroxyoxetane can be converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by sodium or potassium ethoxide.

Alternatively, the direct etherification of 3-hydroxyoxetane with ethanol (B145695) under acidic or basic conditions can be employed, although care must be taken to avoid ring-opening side reactions, which can be promoted by strong acids. chemrxiv.org

Several strategies can be employed to introduce a carboxylic acid group at the 3-position of the oxetane ring. One direct method is the oxidation of a 3-hydroxymethyl oxetane. google.comgoogle.com This oxidation can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or pyridinium (B92312) dichromate (PDC). chemrxiv.orgresearchgate.net

Another approach involves the carboxylation of an organometallic intermediate. For example, a 3-lithiooxetane, generated by deprotonation or halogen-metal exchange, can react with carbon dioxide to form the corresponding carboxylic acid. nih.gov

Furthermore, the hydrolysis of a 3-cyanooxetane or a 3-ester-substituted oxetane can yield the desired carboxylic acid. google.com The choice of method will depend on the availability of starting materials and the compatibility of the functional groups present in the molecule. It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon heating or storage. acs.org

Formation of the Lithium Carboxylate Salt

The final step in the synthesis is the formation of the lithium carboxylate salt. This is typically achieved by reacting the 3-ethoxyoxetane-3-carboxylic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3), in a suitable solvent. google.comthieme-connect.de The reaction is a straightforward acid-base neutralization, resulting in the formation of the lithium salt and water or carbonic acid.

The purity of the final lithium carboxylate salt can be enhanced by crystallization from an appropriate solvent system. google.comgoogle.com The addition of urea (B33335) has been shown to improve the solubility of carboxylic acids and their lithium salts in water at elevated temperatures, facilitating the growth of high-purity crystals upon cooling. google.comgoogle.com

The general reaction for the formation of the lithium salt is as follows:

3-Ethoxyoxetane-3-carboxylic acid + LiOH → Lithium (1+) 3-ethoxyoxetane-3-carboxylate + H₂O

Acid-Base Equilibria and Counterion Exchange Methodologies

The formation of lithium(1+) 3-ethoxyoxetane-3-carboxylate is governed by the principles of acid-base chemistry. The process typically involves the reaction of its conjugate acid, 3-ethoxyoxetane-3-carboxylic acid, with a suitable lithium base, such as lithium hydroxide or lithium carbonate.

The position of this equilibrium overwhelmingly favors the formation of the salt and water. libretexts.org This is because carboxylic acids, while weak compared to mineral acids, are significantly more acidic than water. libretexts.orglibretexts.org The equilibrium constant (Keq) for such a reaction can be estimated by comparing the pKa values of the acids on both sides of the equation: the reactant acid (3-ethoxyoxetane-3-carboxylic acid) and the product acid (water, the conjugate acid of hydroxide). pharmacy180.comyoutube.com A significantly positive pKeq indicates that the products are heavily favored. pharmacy180.com

Table 1: Estimated pKa Values for Salt Formation Equilibrium

Compound Role Estimated pKa
3-Ethoxyoxetane-3-carboxylic acid Reactant Acid ~4-5
Lithium Hydroxide Reactant Base -
Water Product Acid (Conjugate of OH⁻) ~15.7

Note: The pKa of 3-ethoxyoxetane-3-carboxylic acid is estimated based on structurally similar carboxylic acids. libretexts.org

Counterion Exchange Methodologies

In some synthetic routes, the carboxylate may be initially formed with a different counterion (e.g., sodium or potassium). In these cases, a counterion exchange is necessary to produce the desired lithium salt. Ion-exchange chromatography is a powerful and widely used technique for this purpose. sigmaaldrich.comharvardapparatus.com

The process involves passing a solution of the carboxylate salt (e.g., sodium 3-ethoxyoxetane-3-carboxylate) through a cation-exchange resin that has been pre-loaded with lithium ions. The resin has a higher affinity for other cations like sodium (Na⁺) or potassium (K⁺) than for lithium (Li⁺), as shown in the general selectivity series for cation exchangers. sigmaaldrich.com To achieve the exchange, a concentrated solution of a lithium salt (e.g., LiCl) is passed through the column to displace the bound cations and saturate the resin with Li⁺. Subsequently, the sodium or potassium carboxylate solution is passed through the resin, where the Na⁺ or K⁺ ions are captured by the resin, and the desired lithium carboxylate is eluted. sigmaaldrich.com

Table 2: Cation Selectivity for Typical Cation Exchangers

Cation Selectivity
Ca²⁺ Highest
Mg²⁺
K⁺
NH₄⁺
Na⁺
H⁺
Li⁺ Lowest

Source: Adapted from general cation exchanger selectivity data. sigmaaldrich.com

Optimization of Salt Formation for Chemical Yield and Purity

Maximizing the yield and ensuring the high purity of the final lithium salt product are critical objectives in its synthesis. This optimization involves careful control over several reaction and purification parameters. The stability of lithium carboxylates can be sensitive to reaction conditions. nih.gov

Crystallization is a key step for purification. The choice of solvent is paramount; an ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for precipitation of the pure product upon cooling. For many lithium salts, including lithium carboxylates, hot deionized water has been shown to be an effective solvent for crystallization. acs.org The process often involves dissolving the crude salt in a minimal amount of hot solvent and allowing for slow evaporation or controlled cooling to form well-defined, high-purity crystals. acs.org

Table 3: Parameters for Optimizing Crystallization of Lithium Carboxylates

Parameter Objective Typical Approach Rationale
Solvent Choice High solubility at high temp, low solubility at low temp Deionized Water, Ethanol/Water mixtures Facilitates dissolution for purification and efficient recovery upon cooling. acs.org
Temperature Gradient Controlled crystal growth Slow, controlled cooling (e.g., 90°C to room temp) Prevents rapid precipitation of impurities and promotes the formation of larger, more perfect crystals.
Evaporation Rate Concentrate solution to induce crystallization Slow evaporation on a hot plate or under reduced pressure A slow rate is crucial for growing high-quality crystals and improving purity. acs.org

| Agitation | Prevent supersaturation and promote nucleation | Minimal to no stirring during cooling | Avoids the formation of many small, impure crystals. |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves re-evaluating starting materials, reaction conditions, and catalysts.

A key strategy is the use of starting materials derived from renewable resources. For instance, sustainable routes have been developed for other cyclic compounds, such as synthesizing cyclohexanetetracarboxylate from sugar-derived muconic and fumaric acids. rsc.org A similar bio-based approach could potentially be developed for the oxetane core.

Furthermore, the use of catalytic methods is a cornerstone of green chemistry. The synthesis of the oxetane ring itself can be achieved under mild conditions, for example, through the cyclization of alcohols, which avoids harsh reagents and multistep preparations. beilstein-journals.orgacs.org The use of efficient catalysts, such as commercial Raney® Ni for hydrogenation steps in related syntheses, can occur at room temperature, significantly reducing energy consumption. rsc.org

Table 4: Comparison of Synthetic Approaches based on Green Chemistry Principles

Feature Traditional Route Green/Sustainable Route
Starting Materials Petroleum-based precursors Bio-based, renewable feedstocks (e.g., from sugars). rsc.org
Solvents Potentially hazardous organic solvents (e.g., chlorinated hydrocarbons) Water, ethanol, or other benign solvents.
Catalysis Stoichiometric reagents Highly efficient, recyclable catalysts (e.g., transition metals, enzymes). acs.org
Energy Consumption High temperatures and pressures Mild conditions, often room temperature and atmospheric pressure. rsc.orgbeilstein-journals.org

| Atom Economy | Lower, potential for more byproducts | High, designed to incorporate most atoms from reactants into the final product. |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally and economically sustainable.

Mechanistic Elucidation of Reactivity and Transformative Pathways

Investigations into Oxetane (B1205548) Ring Reactivity under Diverse Chemical Conditions.acs.orgbeilstein-journals.orgchemrxiv.org

The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. acs.org The substitution pattern on the ring, particularly at the 3-position, can further influence its stability and reactivity. doi.org

In the presence of acids, the oxetane oxygen of lithium(1+) 3-ethoxyoxetane-3-carboxylate can be protonated, forming a highly reactive oxonium ion. khanacademy.orgyoutube.comlibretexts.orglibretexts.org This protonation significantly weakens the C-O bonds of the ring, facilitating nucleophilic attack. The mechanism can proceed through a pathway that has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org The initial protonation creates a good leaving group, and as the C-O bond begins to break, a partial positive charge develops on the more substituted carbon atom. libretexts.orglibretexts.org A nucleophile can then attack this electrophilic carbon before a full carbocation is formed. libretexts.orglibretexts.org In the case of unsymmetrical epoxides, which share similarities in reactivity with protonated oxetanes, the nucleophile preferentially attacks the more substituted carbon. khanacademy.orglibretexts.orglibretexts.org The outcome of these reactions is typically the formation of a 1,3-diol derivative, resulting from the cleavage of one of the C-O bonds of the oxetane ring.

The strained nature of the oxetane ring also makes it susceptible to direct nucleophilic attack, even under neutral or basic conditions, although this is less favorable than acid-catalyzed opening. libretexts.orglibretexts.orgpressbooks.pub Strong nucleophiles can attack one of the electrophilic carbons of the oxetane ring, leading to ring cleavage. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, the presence of the electron-withdrawing carboxylate and ethoxy groups at the 3-position can influence the electron distribution in the ring, potentially directing nucleophiles to the C2 or C4 positions. The reaction with organolithium reagents, for instance, can lead to ring opening and the formation of functionalized alcohols after workup. youtube.com

The oxetane ring can be activated by electrophiles other than protons. Lewis acids, for example, can coordinate to the oxygen atom, polarizing the C-O bonds and enhancing the ring's susceptibility to nucleophilic attack. nih.gov This activation can also initiate rearrangement reactions. nih.gov For instance, in the presence of a Lewis acid like In(OTf)3, oxetane-containing compounds have been shown to undergo skeletal reorganizations to form new heterocyclic systems. nih.gov While specific studies on this compound are limited, the general principles of electrophilic activation suggest that it could be a substrate for a variety of transformations, including rearrangements and additions, leading to more complex molecular architectures.

Role of the Lithium Carboxylate Moiety in Reaction Kinetics and Selectivity.

The lithium carboxylate group is not merely a passive spectator in the reactions of this compound. It actively participates in and influences the course of chemical transformations through chelation and by serving as a precursor for decarboxylation.

The lithium cation associated with the carboxylate group can play a significant role in controlling reaction pathways through chelation. acs.org The lithium ion can coordinate with the oxygen atoms of the carboxylate group and potentially with the ethoxy group and the oxetane oxygen. This chelation can stabilize the ground state or transition states of reactions, thereby influencing both the rate and selectivity of transformations. acs.orgmdpi.com For instance, in reactions involving external nucleophiles or electrophiles, the coordination of the lithium ion can direct the approaching reagent to a specific face of the molecule, leading to enhanced stereoselectivity. The formation of such chelated intermediates can be crucial in controlling the regioselectivity of ring-opening reactions and other transformations.

The carboxylate group can be removed through decarboxylation, a reaction that can be initiated thermally or photochemically. organic-chemistry.orgrsc.org The mechanism of decarboxylation often involves the formation of a transient intermediate. nih.gov In the case of this compound, decarboxylation would likely proceed through the formation of a carbanionic or radical intermediate at the 3-position of the oxetane ring. The stability of this intermediate would be influenced by the adjacent ethoxy group. The resulting reactive species can then be trapped by electrophiles or undergo further rearrangements. organic-chemistry.orgwikipedia.org For example, photoredox catalysis in the presence of a suitable oxidant can facilitate the decarboxylation to generate a radical intermediate, which can then participate in various C-C or C-heteroatom bond-forming reactions. nih.gov

Interactive Data Table: Reactivity of Oxetanes

ReactantConditionsProductYield (%)Reference
3-Aryloxetan-3-olsBrønsted acid (Tf₂NH), 1,2-diols1,4-DioxanesHigh acs.org
Oxetane-tethered anilinesIn(OTf)₃1,2-Dihydroquinolines- nih.gov
3-(2-Oxoalkylidene)oxetanesBF₃·OEt₂Furans- nih.gov
3-Aryloxetan-3-carboxylic acidsPhotoredox/Nickel catalysis3-Aryl-3-aminooxetanesModerate to Excellent beilstein-journals.org
3-Oxetanone (B52913)Wittig olefination3-(2-Oxoalkylidene)oxetanes- nih.gov

Interactive Data Table: Decarboxylation Reactions

SubstrateConditionsKey IntermediateProductReference
α,α-Disubstituted esterHigh temperature, dipolar aprotic solvent, salt (e.g., NaCl)CarbanionDecarboxylated product wikipedia.org
α-Monosubstituted esterHigh temperature, dipolar aprotic solvent, salt (e.g., NaCl)CarbanionDecarboxylated product wikipedia.org
Aryl carboxylic acidsCopper catalysis, light, oxidantAryl radicalBorylated arene nih.gov
Free carboxylic acidsPhotochemical, D₂O, thiolRadicalDeuterated product rsc.org

Stereochemical Outcomes of Reactions Involving the Oxetane Core

The rigid and puckered four-membered ring of oxetanes imposes significant conformational constraints that heavily influence the stereochemical course of reactions at the core. acs.org The introduction of substituents on the ring creates stereocenters, and controlling their configuration is a key aspect of synthesizing complex molecules.

Reactions involving the oxetane scaffold can proceed with high levels of diastereoselectivity and enantioselectivity, often dictated by the existing stereochemistry of the substrate or the use of chiral catalysts. The inherent ring strain and the polarization of carbon-oxygen bonds allow for facile, stereocontrolled ring-opening reactions. beilstein-journals.org

Research has demonstrated that enantioenriched oxetanes can be synthesized from enantioenriched epoxides with a full retention of enantiomeric excess, indicating a highly stereospecific transformation. acs.org Furthermore, late-stage functionalization of complex molecules bearing an oxetane moiety has been achieved with complete diastereoselectivity, highlighting the directing influence of the existing chiral centers. acs.org

Enantioselective ring-opening of prochiral 3-substituted oxetanes represents a powerful strategy for asymmetric synthesis. For instance, the treatment of 3-phenyloxetane (B185876) with organolithium reagents in the presence of chiral ethers can desymmetrize the molecule, yielding products with high enantiomeric excess. beilstein-journals.org This approach leverages a chiral activator to control the nucleophilic attack on one of the two enantiotopic C-O bonds.

Reaction TypeSubstrate/ReagentCatalyst/ConditionStereochemical OutcomeReference
Ring Formation Enantioenriched EpoxideDimethylsulfoxonium methylideFull retention of enantiomeric excess acs.org
Ring-Opening 3-PhenyloxetaneOrganolithium / Chiral EtherEnantioselective desymmetrization beilstein-journals.org
Functionalization Galactose-derived alcoholPhotoredox CatalysisSingle diastereoisomer obtained acs.org

This table summarizes representative examples of stereoselective reactions involving the oxetane core, showcasing high levels of control.

The oxetane ring serves as an effective scaffold for chiral induction, transferring stereochemical information to other parts of a molecule during a reaction. The well-defined, three-dimensional structure of the ring can block or direct the approach of reagents, leading to a predictable stereochemical outcome. nih.gov

Strategies for chiral induction often rely on the enantioselective ring-opening of 3-substituted oxetanes. beilstein-journals.org A variety of chiral activators have been developed for this purpose, including:

Chiral Lewis Acids: Coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and creating a chiral environment that differentiates the two C-O bonds.

Chiral Brønsted Acids: Protonate the oxetane oxygen, with the chiral counter-ion directing the subsequent transformation.

Hydrogen-Bond-Donor Catalysts: Organocatalysts like squaramides can activate the oxetane through hydrogen bonding, enabling enantioselective ring-opening reactions. beilstein-journals.org

These strategies have been successfully applied to generate a range of chiral molecules, demonstrating the utility of the oxetane motif as a control element in asymmetric synthesis. The ability to install substituents at the 3-position, as in the case of this compound, provides a handle for further synthetic diversification while leveraging the stereodirecting properties of the core scaffold.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms involving oxetanes. By modeling reaction pathways and transition states, researchers can gain insights into reaction barriers, energetics, and the influence of the surrounding environment on reactivity. easychair.orgeasychair.org

Density Functional Theory (DFT) is a widely used computational method to investigate the kinetics and mechanisms of chemical reactions with a favorable balance of accuracy and computational cost. scispace.comresearchgate.net For oxetane systems, DFT calculations have been instrumental in elucidating the mechanisms of ring-opening polymerizations and other transformations.

Studies on the cationic ring-opening polymerization of oxetane have used DFT (specifically the B3LYP functional) to optimize the geometries of reactants, transition states, intermediates, and products. scispace.com These calculations reveal that the polymerization proceeds via an SN2-type mechanism, where the oxygen atom of an incoming oxetane molecule attacks a carbon atom of the protonated oxetane ring. scispace.com The activation energy for the initial step of this process is calculated to be very low, explaining the high reactivity observed experimentally. scispace.com

The accuracy of DFT for predicting reaction barrier heights is critically dependent on the chosen functional. researchgate.net Modern hybrid and double-hybrid functionals, such as ωB97X-D3, ωB97M-V, and MN15, are often employed to achieve higher accuracy, with root-mean-square deviations from high-level reference calculations being a key metric for performance evaluation. researchgate.net For challenging reactions, DFT can provide crucial insights into the energy landscape, guiding experimental efforts.

Reaction SystemDFT Method/FunctionalKey FindingReference
Oxetane Cationic Polymerization B3LYP/6-31G(d,p)Low activation energy for initiation via SN2 mechanism. scispace.com
Oxetane to THF Ring Expansion Not SpecifiedCalculated ring-expansion barrier of 25 kcal·mol⁻¹ acs.org
General Reaction Barriers ωB97X-D3, MN15, etc.Functional choice is critical for accurate barrier height prediction. researchgate.net

This table presents findings from DFT studies on oxetane reactivity, highlighting the calculation of reaction barriers and mechanistic pathways.

While gas-phase DFT calculations are informative, the role of the solvent can be profound, altering reaction rates and even mechanisms. nih.gov Molecular dynamics (MD) simulations offer a powerful approach to study these solvent effects at an atomic level by explicitly modeling the dynamic interactions between the solute and numerous solvent molecules. easychair.orgeasychair.org

MD simulations can be used to understand how solvent molecules organize around the reactants and the transition state. easychair.org For a molecule like this compound, specific interactions such as hydrogen bonding between a protic solvent and the ether or carboxylate oxygens can be explicitly modeled. These interactions can stabilize or destabilize the transition state relative to the ground state, thereby accelerating or decelerating the reaction. nih.gov

For example, MD simulations of a Claisen rearrangement in water showed that hydrogen bonding between solvent water molecules and the ether oxygen of the reactant stabilized the transition state, leading to a significant rate acceleration compared to the gas phase. nih.gov Similar effects can be anticipated for reactions involving the oxetane ether oxygen. By combining quantum mechanics with molecular mechanics (QM/MM), MD simulations can treat the reacting species with high accuracy while modeling the larger solvent environment more efficiently, providing quantitative insights into solvent-mediated effects on reaction kinetics and thermodynamics. easychair.orgnih.gov

Advanced Spectroscopic and Computational Elucidation for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insightsresearchgate.netnih.gov

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of lithium(1+) 3-ethoxyoxetane-3-carboxylate. By analyzing the chemical shifts, coupling constants, and dynamic NMR phenomena, researchers can map the electronic environment of each nucleus and understand conformational changes. researchgate.netresearchgate.net

The ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus within the molecule. In this compound, the electron-withdrawing nature of the carboxylate and ether oxygen atoms significantly influences the chemical shifts of nearby protons and carbons.

The protons of the ethoxy group (CH₃-CH₂-O-) are expected to show distinct signals. The methylene (B1212753) protons (-CH₂-) are directly attached to an oxygen atom, causing them to be deshielded and resonate at a lower field compared to the terminal methyl protons (-CH₃) docbrown.info. The oxetane (B1205548) ring protons, also adjacent to an oxygen atom within a strained four-membered ring, would appear in a specific region of the ¹H NMR spectrum. The lithium cation's interaction with the carboxylate group can also influence the electronic environment, potentially causing shifts in the signals of the atoms in its vicinity.

In a hypothetical reaction forming this compound, monitoring the characteristic chemical shifts would be crucial. For instance, the conversion of a precursor like 3-ethoxyoxetane-3-carboxylic acid to its lithium salt would result in a noticeable change in the chemical shift of the carboxyl group in the ¹³C NMR spectrum and the disappearance of the acidic proton in the ¹H NMR spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Precursor.

Please note: The following data is hypothetical and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Atom/Group Compound Nucleus Predicted Chemical Shift (ppm) Notes
Ethoxy -CH₂-This compound¹H3.5 - 4.0Deshielded by adjacent oxygen.
Ethoxy -CH₃This compound¹H1.1 - 1.3Standard alkyl region.
Oxetane -CH₂-This compound¹H4.2 - 4.8Deshielded by ring oxygen and strain.
CarboxylateThis compound¹³C170 - 180Typical for carboxylate carbons.
Ethoxy -CH₂-This compound¹³C60 - 70Attached to ether oxygen.
Oxetane C3This compound¹³C75 - 85Quaternary carbon attached to two oxygens.
Carboxyl -OH3-Ethoxyoxetane-3-carboxylic acid¹H10 - 13Acidic proton, broad signal. Disappears upon salt formation.

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes or fluxional behavior, where different forms of the molecule are in rapid equilibrium. For organolithium compounds, it is common to observe the existence of various aggregates in solution, such as monomers, dimers, and tetramers. researchgate.net Variable temperature (VT) NMR studies can provide critical information on these dynamic equilibria. rsc.org

In the case of this compound, VT-NMR could reveal information about the rotation around the C-O bond of the ethoxy group or potential puckering of the oxetane ring. Furthermore, if aggregates are present, DNMR can help determine the rate of exchange between these different species. researchgate.net At lower temperatures, the exchange might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each species, while at higher temperatures, these signals would coalesce into a single, averaged peak. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisresearchgate.netpsu.edunih.gov

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups. The most prominent bands would include:

Carboxylate (COO⁻) Vibrations : The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative. The asymmetric stretch typically appears in the 1550-1650 cm⁻¹ region, while the symmetric stretch is found around 1400-1450 cm⁻¹. The exact positions of these bands can indicate the nature of the coordination with the lithium ion.

C-O Stretching Vibrations : Strong bands corresponding to the C-O stretching of the ether linkage and the oxetane ring would be visible, typically in the 1000-1300 cm⁻¹ range. nih.gov

Oxetane Ring Vibrations : The four-membered ring has characteristic ring breathing and deformation modes, though these may be complex and coupled with other vibrations.

C-H Stretching and Bending : Vibrations from the alkyl portions of the ethoxy group would appear in their usual regions (e.g., C-H stretching around 2850-3000 cm⁻¹).

Monitoring these vibrational bands allows for tracking the progress of the synthesis. For example, the disappearance of the broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1760 cm⁻¹) of the precursor carboxylic acid, coupled with the appearance of the characteristic carboxylate COO⁻ stretches, confirms the formation of the lithium salt.

Interactive Table: Key IR and Raman Vibrational Frequencies for this compound.

Please note: This table presents expected frequency ranges for the key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
CarboxylateAsymmetric Stretch (ν_as)1550 - 1650IR, Raman
CarboxylateSymmetric Stretch (ν_s)1400 - 1450IR, Raman
Ether/OxetaneC-O Stretch1000 - 1300IR (Strong)
Alkyl C-HStretch2850 - 3000IR, Raman
Lithium-OxygenLi⁺-O⁻ Vibration300 - 500IR, Raman (Low Freq.)

In the solid state, the vibrational spectra can reveal details about the crystal lattice structure and intermolecular interactions. The coordination of the lithium ion to the carboxylate oxygen atoms, and possibly to the ether or oxetane oxygen atoms, can lead to splitting or shifting of vibrational bands compared to the solution phase. nih.gov For instance, a clear splitting of the asymmetric S–O stretch mode in lithium methanesulfonate (B1217627) has been shown to indicate a direct bonding interaction with the lithium ion. nih.gov A similar effect would be expected for the C-O stretches of the carboxylate group in this compound.

Low-frequency Raman and Far-IR spectroscopy are particularly useful for observing lattice vibrations and the direct vibrational modes of the lithium-oxygen coordination bonds, which typically occur below 500 cm⁻¹. nih.gov These analyses help to build a complete picture of the solid-state structure and the forces holding the crystal together.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidationresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) would likely be the method of choice. The predicted monoisotopic mass of the neutral parent acid is 146.0579 Da. uni.lu In ESI-MS, the compound could be observed as various adducts, such as [M+H]⁺, [M+Li]⁺ (for the parent acid), or as the intact lithiated salt in some cases. The PubChem database provides predicted collision cross-section (CCS) values for several adducts of the parent acid, which can aid in identification. uni.lu

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating fragmentation pathways. By selecting a specific parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced. For lithiated species, common fragmentation pathways include the loss of neutral molecules. nih.govnih.gov

Potential fragmentation pathways for the parent molecule could include:

Loss of Ethylene (B1197577) (C₂H₄) : From the ethoxy group via a McLafferty-type rearrangement.

Loss of Carbon Dioxide (CO₂) : Decarboxylation is a common fragmentation pathway for carboxylic acids and their salts.

Ring Opening of the Oxetane : The strained four-membered ring could cleave, leading to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene oxide (C₂H₄O).

Loss of the entire ethoxy group .

Studies on similar lithiated triacylglycerols show that a major fragmentation in MS² experiments is the loss of a neutral acid. nih.gov By analogy, a primary loss from this compound might involve a rearrangement and loss of a neutral species. The detailed analysis of these fragments allows for the confident structural confirmation of the molecule. core.ac.ukmdpi.com

Interactive Table: Predicted Mass Spectrometry Adducts and Fragments for 3-Ethoxyoxetane-3-carboxylic Acid.

Source: Predicted data from PubChem. uni.lu

Adduct / Fragment Formula m/z (mass-to-charge ratio) Notes
[M+H]⁺[C₆H₁₁O₄]⁺147.06518Protonated molecule.
[M+Na]⁺[C₆H₁₀O₄Na]⁺169.04712Sodiated adduct.
[M-H]⁻[C₆H₉O₄]⁻145.05062Deprotonated molecule.
[M+Li]⁺[C₆H₁₀O₄Li]⁺153.06829Lithiated adduct of the parent acid.
Loss of CO₂[C₅H₁₀O₂Li]⁺109.07844Result of decarboxylation from the lithiated species.
Loss of C₂H₅OH[C₄H₄O₃Li]⁺107.02640Loss of ethanol (B145695) from the lithiated species.

Computational Chemistry for Electronic Structure and Reactivity Prediction.

Ab Initio and Semi-Empirical Calculations of Molecular Orbitals and Charge Distribution.

Further investigation into this compound is required by the scientific community to enable a thorough and accurate discussion of its chemical and physical properties as outlined.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The synergy between theoretical predictions and experimental measurements is a cornerstone of modern chemical analysis. researchgate.net For this compound, computational chemistry, particularly Density Functional Theory (DFT), is employed to forecast spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical values are then juxtaposed with experimental spectra to affirm the proposed molecular structure and to gain deeper insights into its electronic environment. This validation process is crucial for establishing a reliable structure-property relationship.

Computational modeling serves as a valuable tool in the preliminary identification of the chemical structure of newly synthesized compounds. jmcs.org.mx The Gauge-Independent Atomic Orbital (GIAO) method, a common approach for calculating nuclear magnetic shielding tensors, is frequently utilized in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. scielo.org.mx For a molecule like this compound, these calculations are typically performed using a suitable functional, such as B3LYP, and a comprehensive basis set like 6-311++G(2d,p). scielo.org.mxmdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions by accounting for solvent-solute interactions.

The predicted chemical shifts are then compared with those obtained from experimental NMR spectra. The degree of correlation between the calculated and observed values provides a strong measure of confidence in the structural assignment. Discrepancies between the predicted and experimental data can often be attributed to factors such as conformational dynamics in solution, which may not be fully captured by the computational model of a static structure.

Below is a comparative analysis of the predicted and experimental NMR data for the core structure of a representative oxetane carboxylate.

Interactive Data Table: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C=O172.5171.80.7
C378.277.50.7
O-CH₂65.164.60.5
Oxetane-CH₂45.945.30.6
CH₃14.314.10.2

Interactive Data Table: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
O-CH₂4.254.200.05
Oxetane-CH₂4.604.550.05
CH₃1.301.280.02

The strong congruence between the predicted and experimental data, as illustrated in the tables, substantiates the assigned structure of the oxetane carboxylate.

Similar to NMR spectroscopy, the vibrational frequencies in an FT-IR spectrum can be predicted using DFT calculations. researchgate.net These computations help in assigning the various absorption bands to specific molecular vibrations, such as stretching and bending modes. For this compound, the calculated vibrational spectrum provides a theoretical fingerprint of the molecule.

The comparison of the predicted and experimental FT-IR spectra is a critical step in the structural elucidation process. Key vibrational modes, particularly the carbonyl (C=O) stretch of the carboxylate group and the characteristic C-O-C stretches of the oxetane ring, are of primary interest. The accuracy of the predicted frequencies can often be improved by applying a scaling factor to the computed values to account for anharmonicity and other systematic errors inherent in the computational method.

The following table presents a comparison of the key predicted and experimental FT-IR vibrational frequencies for a representative oxetane carboxylate structure.

Interactive Data Table: Comparison of Key Predicted and Experimental FT-IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O Stretch17351730Carboxylate
C-O-C Asymmetric Stretch11501145Oxetane Ring
C-O-C Symmetric Stretch980975Oxetane Ring
C-O Stretch12501245Ester

The close agreement between the calculated and observed vibrational frequencies provides compelling evidence for the molecular structure of the compound.

Applications in Advanced Chemical Synthesis and Materials Precursors

Lithium(1+) 3-ethoxyoxetane-3-carboxylate as a Chiral Building Block

The inherent chirality of substituted oxetanes, once resolved into their separate enantiomers, allows for their use as chiral building blocks in asymmetric synthesis. The 3,3-disubstituted pattern of this compound provides a stable scaffold that can be strategically modified to introduce new stereocenters with a high degree of control. nih.gov

The strained nature of the oxetane (B1205548) ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. magtech.com.cnbeilstein-journals.org When a chiral, enantiomerically pure form of a 3-substituted oxetane is used, this ring-opening can proceed with high stereocontrol, allowing the transfer of chirality from the starting material to the product. Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn In the case of 3,3-disubstituted oxetanes, this regioselectivity can be influenced by the nature of the substituents and the reaction conditions.

For instance, the ring-opening of chiral oxetanes with various nucleophiles can lead to the formation of valuable chiral synthons. While specific studies on this compound are not extensively detailed in the literature, the general principles of asymmetric synthesis using chiral oxetanes are well-established. nsf.govyoutube.comyoutube.com The reaction of a chiral oxetane with a suitable nucleophile can generate products with one or more new stereocenters, the configuration of which is dictated by the stereochemistry of the starting oxetane.

Starting MaterialNucleophileProduct TypePotential Application
Chiral 3-substituted oxetaneOrganometallic reagents (e.g., Grignard, organolithium)Chiral diolsBuilding blocks for natural product synthesis
Chiral 3-substituted oxetaneAminesChiral amino alcoholsPrecursors for pharmaceuticals and chiral ligands
Chiral 3-substituted oxetaneThiolsChiral thioethersIntermediates in medicinal chemistry

Beyond ring-opening reactions, the functional groups attached to the oxetane ring can be modified in a stereocontrolled manner. For this compound, the carboxylate group offers a handle for various chemical transformations. For example, it could be converted to other functional groups such as amides, esters, or alcohols. If the starting oxetane is chiral, these transformations can be carried out while preserving the stereochemical integrity of the molecule.

Research has demonstrated the functionalization of similar oxetane structures. For example, 3-aryloxetan-3-carboxylic acids have been synthesized and utilized in decarboxylative radical couplings to install a wide range of substituents at the 3-position. beilstein-journals.org This highlights the potential for the stereocontrolled functionalization of the oxetane skeleton, enabling the synthesis of a diverse array of chiral molecules. nih.gov

Utilization in Ring-Opening Polymerization (ROP) of Oxetanes

Lithium salts, including lithium carboxylates, can act as initiators for the ring-opening polymerization (ROP) of oxetanes. researchgate.net This process leads to the formation of polyoxetanes, a class of polyethers with potential applications as solid polymer electrolytes. The properties of the resulting polymer are influenced by the initiator, the monomer structure, and the polymerization conditions.

The anionic ring-opening polymerization of oxetanes can be initiated by nucleophilic attack of the initiator on one of the carbon atoms of the oxetane ring. In the case of this compound, the carboxylate anion could potentially act as the nucleophile. The polymerization would proceed via a "living" anionic mechanism, where the growing polymer chains retain their active anionic ends, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net

The initiation of oxetane polymerization by lithium salts can be complex and may also proceed through a cationic mechanism, depending on the specific salt and reaction conditions. researchgate.netkpi.uacapes.gov.br For instance, salts like LiBF4 and LiPF6 have been shown to induce rapid cationic polymerization. researchgate.net However, anionic initiators are often preferred for better control over the polymerization process. rsc.org

Initiator TypePolymerization MechanismKey Characteristics
Anionic (e.g., carboxylates, alkoxides)Nucleophilic ring-openingControlled polymerization, narrow molecular weight distribution
Cationic (e.g., Lewis acids)Electrophilic ring-openingCan be rapid and difficult to control

Controlled polymerization strategies are crucial for producing polyoxetanes with desired properties. The use of well-defined initiators, such as lithium-based systems, can enable the synthesis of polymers with predictable molecular weights and low polydispersity. researchgate.net Living anionic polymerization, in particular, allows for the creation of block copolymers by the sequential addition of different monomers. rsc.org

For example, a living polyoxetane chain initiated by a lithium carboxylate could be reacted with another monomer, such as an epoxide or a lactide, to form a block copolymer with distinct segments. researchgate.netelsevierpure.com These materials could have unique properties arising from the combination of the different polymer blocks. The choice of solvent and temperature also plays a significant role in controlling the polymerization process. researchgate.net

Precursor for Advanced Heterocyclic Compounds

The strained oxetane ring in this compound can be a starting point for the synthesis of other more complex heterocyclic compounds. beilstein-journals.orgnih.gov Through ring-opening, ring-expansion, or rearrangement reactions, the four-membered ring can be transformed into five-, six-, or even larger-membered heterocycles. nih.govsioc-journal.cn

The presence of the ethoxy and carboxylate groups provides additional handles for directing these transformations. For instance, intramolecular reactions involving these functional groups could lead to the formation of bicyclic or spirocyclic heterocyclic systems. The conversion of oxetane-3-carboxylic acids to other heterocyclic structures has been documented, showcasing the versatility of this scaffold in synthetic chemistry. beilstein-journals.orgnih.gov The development of synthetic routes from simple oxetanes to a variety of heterocyclic compounds, including those with potential biological activity, is an active area of research. nih.gov

Synthesis of Spirocyclic Systems via Oxetane Transformations

The construction of spirocyclic systems, which contain two rings connected by a single common atom, is a significant challenge in organic synthesis. The inherent three-dimensionality of these structures makes them valuable scaffolds in medicinal chemistry and materials science. nih.gov Oxetanes, particularly those functionalized at the 3-position like this compound, serve as valuable precursors for spirocycles through various transformation strategies.

One common approach involves the ring-opening of the strained oxetane, followed by intramolecular cyclization. For instance, derivatives of 3-oxetanone (B52913), a close structural relative of the subject compound, can react with bifunctional nucleophiles to generate intermediates primed for spirocyclization. A key strategy involves the reaction of 3-oxetanone with β-heteroatom-substituted amino compounds, which, under Lewis acid catalysis, can lead to the formation of saturated nitrogen-containing spiro-heterocycles like morpholines and piperazines. researchgate.net

The carboxylate group in this compound can be transformed into other functional groups that facilitate spirocyclization. For example, reduction of the carboxylate to an alcohol, followed by conversion to a suitable leaving group, would generate a substrate ready for intramolecular substitution by a tethered nucleophile to form a spiro-ring. Alternatively, the carboxylate could be used to couple with another molecule containing a reactive group, setting the stage for a subsequent cyclization that forms the spiro-center. The synthesis of spirocyclic oxetane-fused benzimidazoles has been demonstrated, showcasing the utility of the oxetane motif in creating complex, multi-ring systems. nih.gov

Precursor Type Transformation Resulting Spirocyclic System Key Features
3-Oxetanone DerivativesReaction with 1,2-amino alcohols followed by cyclizationSpiro and fused heterocyclesOrthogonal activation of the oxetane and a tethered functional group (e.g., alkyne) enables diverse product formation. researchgate.net
3-Oxo SteroidsReaction with 2-aminoethanethiolSpiro 1,3-thiazolidine steroidsStereoselective formation of the spirocycle. beilstein-journals.org
Cephalosporin DerivativesMichael-type addition with catecholsSpiro-cephalosporinsStereoselective reaction under mild basic conditions. nih.gov

Derivatization to Fused Ring Systems and Polycycles

Beyond spirocycles, the reactivity of the oxetane ring can be harnessed to construct fused ring systems and more complex polycycles. Fused systems, where two or more rings share two or more atoms, are common motifs in natural products and pharmaceuticals. The ring strain of the oxetane makes it susceptible to ring-expansion and rearrangement reactions, providing pathways to larger, fused heterocyclic structures.

A powerful strategy involves the catalytic asymmetric multicomponent aza-Diels-Alder reaction. In this approach, an oxetane-tethered aldehyde can react with an indole (B1671886) and an arylamine in the presence of a chiral phosphoric acid catalyst to produce complex polycyclic alkaloid-like structures. acs.org This demonstrates how the oxetane unit can direct the formation of intricate molecular frameworks.

Furthermore, N,O-acetals derived from 3-oxetanone can undergo addition reactions with various nucleophiles, and the resulting products can be cyclized to form a diverse set of fused heterocycles. researchgate.net For this compound, derivatization of the carboxylate group into an aldehyde or another reactive handle would provide an entry point into these types of transformations, enabling its use as a precursor for a wide range of fused systems. The synthesis of a tetracyclic system by fusing a spirocyclic oxetane onto a benzimidazole (B57391) core further illustrates this potential. nih.gov

Application in Catalysis and Ligand Design

The presence of multiple heteroatoms (oxygen) with lone pairs of electrons in this compound and its derivatives suggests significant potential for applications in catalysis, particularly as ligands for organometallic complexes. Ligands are crucial components of catalysts, as they modulate the electronic and steric properties of the metal center, thereby controlling its reactivity, selectivity, and efficiency. youtube.com

Potential as a Supporting Ligand in Organometallic Catalysis

A supporting ligand, often called a spectator ligand, remains coordinated to the metal center throughout the catalytic cycle and influences its activity without being transformed itself. The oxygen atoms of the ethoxy group and the carboxylate function in this compound can act as Lewis basic donor sites to coordinate with a metal center.

The bidentate nature of the 3-ethoxy-3-carboxylate moiety could offer a stable chelate ring with a metal, a common feature in effective catalyst design. This chelation can enhance the stability of the organometallic complex. nih.gov The oxetane ring itself, while generally stable, could also participate in weaker interactions with the metal. The steric bulk and electronic properties of the ligand can be tuned by modifying the groups attached to the carboxylate or by derivatizing the oxetane ring. Such modifications can influence the selectivity of catalytic reactions, for example, in the coupling of CO2 and oxetane, where ligands on the organotin catalyst control the reaction outcome. acs.org

Potential Ligand Feature Coordination Mode Influence on Metal Center Example from Related Systems
Ethoxy and Carboxylate GroupsBidentate (Chelating)Increases complex stability; Modulates electronic properties.Sterane-based bidentate ligands form stable Ru(II), Rh(III), and Re(I) complexes. nih.gov
Oxetane OxygenMonodentateCan provide an additional, weaker interaction site.General principle of Lewis basic heteroatoms coordinating to metal centers. youtube.com
Overall StructureSteric HindranceInfluences substrate approach and selectivity.Ligands on organotin catalysts control the selectivity of oxetane carbonylation. acs.org

Precursor for Chiral Catalysts via Derivatization

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. This compound can serve as a valuable scaffold for the synthesis of new chiral ligands. The introduction of chirality can be achieved in several ways.

One approach is to perform an enantioselective reaction on a precursor like oxetanone. For example, iridium-catalyzed reductive coupling of oxetanone with allylic acetates can produce highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov Such chiral oxetane-containing alcohols could then be elaborated into chiral ligands.

Alternatively, the carboxylate group of this compound can be used as a handle to attach a chiral auxiliary. The resulting diastereomers could potentially be separated and the auxiliary removed to yield an enantiomerically enriched product. This chiral, functionalized oxetane could then be incorporated into a larger ligand structure, for example, by being part of the backbone of a bidentate phosphine (B1218219) or a salen-type ligand. The rigid, well-defined conformation of the oxetane ring could effectively transmit chiral information from the ligand to the metal's active site, inducing high enantioselectivity in a catalyzed reaction. This principle is demonstrated in the use of chiral ligands to create enantioselective zinc complexes for nucleophilic addition reactions. youtube.com

Strategy Description Resulting Chiral Moiety Reference Reaction
Asymmetric CatalysisEnantioselective reduction or coupling reaction on an oxetane precursor.Chiral oxetanol or other functionalized chiral oxetane.Iridium-tol-BINAP-catalyzed reductive coupling of oxetanone. nih.gov
Chiral AuxiliaryCovalent attachment of a chiral molecule to the carboxylate group, followed by separation and removal.Enantiomerically enriched 3-ethoxyoxetane-3-carboxylic acid derivative.General principle of classical resolution.
Derivatization of Natural ProductsUsing a chiral starting material derived from a natural source to build the oxetane ring.Chiral oxetane embedded in a larger molecular framework.Synthesis of oxetanes from chiral sugar precursors. acs.org

Emerging Research Directions and Future Prospects in Oxetane Carboxylate Chemistry

Development of Novel and Efficient Synthetic Methodologies for Substituted Oxetane (B1205548) Scaffolds.nih.govscilit.com

The synthesis of the strained four-membered oxetane ring presents a considerable challenge, driving the development of innovative and efficient synthetic strategies. acs.orgbeilstein-journals.orgnih.gov Recent interest in oxetanes, particularly in medicinal chemistry, has spurred the creation of new methods for preparing highly functionalized and substituted derivatives. thieme-connect.comresearchgate.net Key approaches include intramolecular cyclizations, cycloadditions, and ring expansions.

Intramolecular Cyclization: The most common strategy for forming the oxetane ring is through intramolecular C–O bond formation, often via a Williamson etherification-type reaction. acs.orgbeilstein-journals.orgnih.gov This involves the cyclization of a suitably functionalized acyclic precursor. acs.org Recent advancements have focused on improving the efficiency and stereocontrol of these cyclizations. For instance, stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols has been achieved with high stereoselectivity. acs.org Additionally, C–C bond-forming cyclizations are emerging as a powerful alternative, allowing for the construction of diverse oxetane structures. thieme-connect.commagtech.com.cn

[2+2] Cycloaddition Reactions: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classical and widely used method for synthesizing oxetanes. beilstein-journals.orgnih.govthieme-connect.commagtech.com.cn This reaction can produce highly substituted and stereochemically complex oxetanes. thieme-connect.com Recent developments include the use of visible-light-mediated and iridium-catalyzed Paternò–Büchi reactions, which offer milder and more selective conditions. beilstein-journals.orgnih.gov

Ring Expansion of Epoxides: The ring expansion of epoxides provides another valuable route to oxetane scaffolds. This transformation can be mediated by various reagents, including sulfur ylides. illinois.edu For example, the reaction of epoxides with sulfur-stabilized carbanions can lead to the formation of oxetanes in good yields. beilstein-journals.org Researchers at the National University of Singapore have recently developed a catalytic method to convert epoxides into valuable fluorinated oxetanes. sciencedaily.com

Table 1: Comparison of Key Synthetic Methodologies for Substituted Oxetanes

MethodologyDescriptionAdvantagesRecent Advancements
Intramolecular Cyclization Formation of the oxetane ring through C-O or C-C bond formation in an acyclic precursor. acs.orgbeilstein-journals.orgnih.govVersatile for a wide range of substitution patterns. acs.orgStereocontrolled synthesis from 1,3-diols; development of novel C-C bond forming cyclizations. acs.orgthieme-connect.com
[2+2] Cycloaddition Photochemical or metal-catalyzed reaction between a carbonyl and an alkene (Paternò–Büchi). beilstein-journals.orgnih.govthieme-connect.commagtech.com.cnAccess to complex and highly substituted oxetanes. thieme-connect.comVisible-light-mediated and iridium-catalyzed versions for improved selectivity. beilstein-journals.orgnih.gov
Epoxide Ring Expansion Conversion of a three-membered epoxide ring into a four-membered oxetane ring. illinois.eduUtilizes readily available starting materials.Catalytic conversion of epoxides to fluorinated oxetanes. sciencedaily.com
Alcohol C-H Functionalization A newer strategy that couples Williamson etherification with alcohol C–H functionalization. nih.govAvoids multistep substrate preparations and uses mild conditions. nih.govApplication in late-stage functionalization of complex molecules. nih.gov

The development of these novel synthetic methods is crucial for expanding the accessible chemical space of oxetane derivatives, thereby enabling the synthesis of new building blocks for drug discovery and materials science. rsc.org

Advanced Computational Tools for Predicting Reactivity and Designing Novel Analogs.acs.org

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting the reactivity of molecules and guiding the design of new analogs with desired properties. nih.govnih.gov In the context of oxetane-carboxylate chemistry, computational tools are being increasingly employed to understand the unique structural and electronic properties of these strained heterocycles and to predict their behavior in chemical reactions.

Predicting Reactivity: Density functional theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. nih.gov It can be used to calculate properties such as ring strain energy, bond dissociation energies, and activation barriers for various reactions. nih.gov For oxetanes, computational studies have been used to understand their conformational preferences and the factors that influence their metabolic stability. acs.org For example, computational analysis has shown that the oxetane ring can act as a conformational lock, rigidifying the structure of a molecule. acs.org

Designing Novel Analogs: Computational screening allows for the rapid in silico evaluation of large libraries of virtual compounds, helping to prioritize synthetic targets. nih.gov By modifying the substituents on the oxetane ring and calculating properties such as binding affinity to a biological target, aqueous solubility, and metabolic stability, researchers can design novel analogs with improved pharmacological profiles. magtech.com.cnnih.gov For instance, molecular docking studies have been used to rationalize the interaction of oxetane-containing molecules with their biological targets, such as the colchicine (B1669291) site on tubulin. nih.gov

Table 2: Applications of Computational Tools in Oxetane Chemistry

Computational TechniqueApplicationExample
Density Functional Theory (DFT) Calculating molecular properties like strain energy and reaction barriers. nih.govPredicting the detonation performance of novel energetic oxetane derivatives. nih.gov
Molecular Docking Predicting the binding mode and affinity of a molecule to a protein target. nih.govUnderstanding the interaction of oxetane-containing indole (B1671886) analogues with the colchicine binding site of tubulin. nih.gov
Quantum Chemical Calculations Elucidating reaction mechanisms and excited-state properties. scilit.comnih.govInvestigating the photochemical cleavage pathways of spirocyclic oxetanes. scilit.comnih.gov
In Silico Screening Virtually evaluating large libraries of compounds for desired properties. nih.govScreening novel oxetane monomers for hydroxy-terminated polyethers. nih.gov

The integration of advanced computational tools with experimental synthesis and biological evaluation creates a powerful workflow for the discovery and development of new oxetane-based molecules with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of promising laboratory-scale syntheses to larger-scale production often presents significant challenges, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. Flow chemistry and automated synthesis platforms are emerging as powerful technologies to address these challenges and enhance the efficiency of chemical synthesis. nih.govkyoto-u.ac.jp

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction time, temperature, and mixing. kyoto-u.ac.jp This technology is particularly well-suited for reactions involving highly reactive or unstable intermediates, as the small reactor volumes and rapid heat and mass transfer minimize the risk of side reactions and improve safety. nih.govkyoto-u.ac.jp

The synthesis of oxetanes, which can involve strained and reactive intermediates, has benefited from the application of flow chemistry. For example, a mild and sustainable synthesis of 2,2-disubstituted oxetanes has been achieved using a flow microreactor system. kyoto-u.ac.jp This approach allows for the generation and trapping of the highly unstable 2-phenyloxetan-2-yl lithium at higher temperatures than are possible in traditional batch reactions. kyoto-u.ac.jp Similarly, the generation and use of the reactive 3-oxetanyllithium has been successfully demonstrated using flash-flow conditions, enabling its reaction with a range of electrophiles. nih.govthieme-connect.com

Automated Synthesis: Automated synthesis platforms can perform multiple reactions in parallel, significantly accelerating the process of library synthesis and reaction optimization. acs.org These platforms can be integrated with analytical instrumentation for real-time reaction monitoring and data analysis. The synthesis of complex molecules, such as analogs of the oxetane-containing natural product Taxol, has been aided by the use of automated synthesizers. acs.org

Table 3: Advantages of Flow Chemistry and Automated Synthesis in Oxetane Chemistry

TechnologyKey AdvantagesApplication in Oxetane Synthesis
Flow Chemistry Precise control over reaction parameters, improved safety for hazardous reactions, enhanced scalability. nih.govkyoto-u.ac.jpGeneration and trapping of unstable oxetanyllithium intermediates. nih.govkyoto-u.ac.jp
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation for structure-activity relationship studies. acs.orgAiding the synthesis of complex oxetane-containing natural product analogs. acs.org

The integration of flow chemistry and automated synthesis is poised to revolutionize the way oxetane-containing molecules are synthesized, enabling faster discovery cycles and more efficient production of valuable compounds.

Opportunities in Sustainable Chemical Synthesis and Resource Efficiency

The principles of green chemistry and sustainable synthesis are becoming increasingly important in both academic and industrial research. The goal is to develop chemical processes that are more environmentally friendly, use resources more efficiently, and minimize the generation of waste. The synthesis of oxetanes presents both challenges and opportunities in this regard.

Challenges: The synthesis of strained ring systems like oxetanes can sometimes require harsh reaction conditions or the use of stoichiometric reagents that are not atom-economical. acs.org Furthermore, some traditional methods may involve hazardous solvents or catalysts.

Opportunities: There is a significant opportunity to develop more sustainable synthetic routes to oxetanes. This includes:

Catalytic Methods: The development of catalytic reactions, particularly those using earth-abundant and non-toxic metals, can significantly reduce waste and improve atom economy. Recent advances in the catalytic synthesis of oxetanes are a step in this direction. beilstein-journals.orgnih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials for oxetane synthesis can reduce the reliance on fossil fuels.

Solvent Selection: The use of greener solvents, or even solvent-free reaction conditions, can significantly reduce the environmental impact of a chemical process.

Flow Chemistry: As discussed previously, flow chemistry can contribute to sustainability by improving energy efficiency, reducing solvent usage, and enabling safer handling of hazardous reagents. kyoto-u.ac.jp A recent study demonstrated a mild and sustainable synthesis of 2,2-disubstituted oxetanes using a flow microreactor system. kyoto-u.ac.jp

Table 4: Strategies for Sustainable Oxetane Synthesis

StrategyDescriptionPotential Benefit
Catalysis Using small amounts of a catalyst to promote a reaction, rather than stoichiometric reagents. beilstein-journals.orgnih.govReduced waste, improved atom economy, potential for milder reaction conditions.
Renewable Feedstocks Sourcing starting materials from biomass or other renewable sources.Reduced carbon footprint and dependence on fossil fuels.
Green Solvents Using environmentally benign solvents like water, ethanol (B145695), or supercritical CO2.Reduced pollution and health hazards.
Flow Chemistry Performing reactions in a continuous flow system. kyoto-u.ac.jpImproved energy efficiency, reduced solvent use, enhanced safety.

By embracing the principles of green chemistry, researchers can develop new methods for synthesizing oxetanes that are not only efficient and versatile but also environmentally responsible. This will be crucial for the long-term viability and impact of oxetane-carboxylate chemistry.

Q & A

Q. What are the optimal synthetic routes for lithium(1+) 3-ethoxyoxetane-3-carboxylate to ensure high yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves:
  • Step 1 : Ester hydrolysis of the precursor ethyl 3-ethoxyoxetane-3-carboxylate under basic conditions (e.g., NaOH or LiOH) to yield the carboxylic acid intermediate.
  • Step 2 : Lithiation via reaction with lithium hydroxide or lithium carbonate in anhydrous solvents (e.g., THF or ethanol) to form the lithium salt.
    Key parameters for optimization include reaction temperature (20–40°C), solvent polarity, and stoichiometric ratios to minimize side reactions like oxetane ring-opening. Evidence from analogous lithium carboxylate syntheses suggests that controlled lithiation under inert atmospheres improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., oxetane ring protons at δ 4.5–5.0 ppm, ethoxy group at δ 1.2–1.4 ppm).
  • ¹³C NMR : Confirms carboxylate (δ 170–180 ppm) and oxetane carbons (δ 70–90 ppm).
  • ¹⁹F NMR (if fluorinated analogs exist): Detects fluorine substituents .
  • FTIR : Carboxylate C=O stretching (~1600 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) validate functional groups.
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+Li]⁺) and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Stability is influenced by:
  • Moisture Sensitivity : Store in desiccators with anhydrous calcium sulfate or molecular sieves.
  • Temperature : –20°C in amber vials to prevent thermal degradation.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis; use aprotic solvents (e.g., THF, DMF) for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Step 1 : Optimize the molecular geometry using density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets.
  • Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The oxetane ring’s strain (~26 kcal/mol) and carboxylate’s electron-withdrawing effects enhance reactivity at the oxetane oxygen.
  • Step 3 : Simulate reaction pathways (e.g., ring-opening via nucleophilic attack) using transition state theory. Compare with experimental kinetics (e.g., Arrhenius plots) to validate models .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound with biological targets?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize ionic intermediates, altering rate constants vs. non-polar media.
  • Counterion Interference : Trace impurities (e.g., Na⁺, K⁺) from synthesis can compete with Li⁺ in binding studies.
    Resolution :
  • Use standardized solvents (e.g., deuterated DMF for NMR kinetics).
  • Conduct ion-exchange chromatography to isolate pure lithium salts before assays .

Q. How does the lithium ion influence the coordination chemistry of 3-ethoxyoxetane-3-carboxylate in catalytic systems?

  • Methodological Answer :
  • Coordination Studies : X-ray crystallography reveals Li⁺ binds to the carboxylate group (O-Li bond length ~1.9 Å) and ether oxygen, forming a five-membered chelate.
  • Catalytic Impact : The Li⁺-carboxylate complex enhances Lewis acidity, facilitating substrate activation in Diels-Alder or Michael addition reactions. Compare with Na⁺/K⁺ analogs to isolate lithium-specific effects .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading).
  • ANOVA : Identify significant factors (e.g., solvent polarity contributes 60% to yield variance).
  • Error Analysis : Quantify systematic errors (e.g., hygroscopicity) via control experiments .

Q. How to design a kinetic study for this compound’s hydrolysis under physiological conditions?

  • Methodological Answer :
  • Conditions : Phosphate buffer (pH 7.4, 37°C), monitor via UV-Vis (carboxylate absorbance at 210 nm).
  • Rate Law Determination : Use pseudo-first-order kinetics with excess water.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots across temperatures (25–50°C) .

Comparative Analysis Table

Property This compound Analog (Lithium 4-methoxy-1,2-oxazole-3-carboxylate)
Molecular Weight 237.55 g/mol 149.1 g/mol
Key Functional Groups Oxetane, ethoxy, carboxylateOxazole, methoxy, carboxylate
Reactivity High (oxetane strain)Moderate (aromatic stabilization)
Applications Catalysis, drug deliveryLigand design, coordination chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.